Hexaethyldigermane

Description

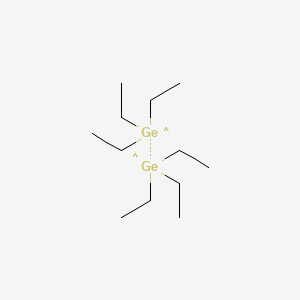

Hexaethyldigermane (CAS 993-62-4) is an organogermanium compound with the formula $ \text{Et}3\text{Ge-GeEt}3 $, where "Et" denotes an ethyl group ($-\text{C}2\text{H}5$). It consists of two germanium atoms linked by a single bond, each bonded to three ethyl substituents. This compound is part of a broader class of digermanes, which are characterized by their Ge–Ge bonds and organic ligands. This compound is primarily utilized in materials science and catalysis, serving as a precursor for germanium-containing thin films or as a ligand in transition metal complexes .

Properties

InChI |

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUCAAMZMJICIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)CC.CC[Ge](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Ge2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912791 | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-62-4 | |

| Record name | Digermane, hexaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyldigermanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Coupling of Ethylgermanium Halides

One classical approach to prepare this compound is the reductive coupling of ethylgermanium halides (e.g., ethylgermanium chloride or bromide). This method involves the following general steps:

Synthesis of ethylgermanium halide : Starting from germanium tetrachloride or related precursors, ethyl groups are introduced via Grignard reagents or organolithium reagents to form ethylgermanium halides such as EtGeCl3.

Reductive coupling : The ethylgermanium halides are subjected to a reductive coupling reaction, often using active metals such as sodium, potassium, or zinc, or reducing agents like lithium aluminum hydride. This process couples two ethylgermanium units by forming a Ge–Ge bond, yielding this compound.

This method is analogous to the Wurtz-type coupling reactions commonly used in organosilicon and organotin chemistry.

Transition-Metal-Catalyzed Germylation and Coupling

Recent advances have demonstrated the use of palladium-catalyzed germylation reactions to prepare digermanes, including this compound derivatives. Although the literature more commonly reports hexamethyldigermane, similar methodologies can be adapted for this compound.

Palladium-catalyzed coupling : Palladium catalysts facilitate the coupling of germyl reagents with aryl or alkyl halides. For example, hexamethyldigermane has been used as a germyl source in palladium-catalyzed reactions to form C–Ge bonds.

Adaptation for this compound : By using ethyl-substituted germyl reagents under similar catalytic conditions, this compound can be synthesized via controlled coupling reactions. Optimization of reaction conditions such as solvent, base, temperature, and ligand choice is crucial for yield and selectivity.

Synthesis Using Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used in inorganic and organometallic chemistry. It can reduce germanium halides to their corresponding hydrides or organogermanes.

Reduction of ethylgermanium halides : LiAlH4 can reduce ethylgermanium halides to form this compound by replacing halide ligands with hydrides and facilitating Ge–Ge bond formation through subsequent coupling.

Solvent and reaction conditions : Typically, these reductions are carried out in ether solvents under controlled temperatures to avoid decomposition.

This method is supported by foundational inorganic synthesis literature, which discusses the use of LiAlH4 in preparing hydrides and organometallic compounds of group IV elements, including germanium.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Coupling of Ethylgermanium Halides | Ethylgermanium chlorides/bromides | Active metals (Na, K, Zn), LiAlH4, ethers | Direct Ge–Ge bond formation; well-established | Requires handling reactive metals; moderate yields |

| Palladium-Catalyzed Germylation | Ethylgermanium reagents, alkyl/aryl halides | Pd catalyst, base, solvent, controlled temp | High selectivity; mild conditions | Requires catalyst optimization; less reported for ethyl derivatives |

| LiAlH4 Reduction | Ethylgermanium halides | LiAlH4, ether solvents | Versatile reducing agent; widely used | Sensitive to moisture; possible side reactions |

Research Findings and Optimization

Catalyst and solvent effects : Studies on palladium-catalyzed germylation using hexamethyldigermane have shown that solvents like toluene/water mixtures and bases such as sodium hydroxide with phase transfer catalysts improve yields. Similar conditions could be adapted for this compound synthesis.

Reaction temperature : Elevated temperatures (~100 °C) are often employed to facilitate coupling reactions, but care must be taken to avoid decomposition.

By-products : Formation of reduced species, biaryl compounds, or halogen exchange products can occur, necessitating purification and reaction condition optimization.

Handling and stability : this compound, like other digermanes, is sensitive to air and moisture, requiring inert atmosphere techniques during synthesis and storage.

Chemical Reactions Analysis

Hexaethyldigermane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form germanium dioxide and other germanium-containing compounds.

Reduction: Reduction reactions can yield simpler organogermanium compounds.

Substitution: this compound can participate in substitution reactions where ethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Synthesis of Hexaethyldigermane

This compound can be synthesized through several methods, including:

- Reduction of Germanium Compounds : HEDG can be produced by reducing germanium halides with lithium aluminum hydride (LiAlH4) or other reducing agents.

- Hydrogermylation Reactions : This involves the addition of ethylene to digermane in the presence of a catalyst, leading to the formation of HEDG.

- Thermal Decomposition : Under specific conditions, thermal decomposition of organogermanes can yield HEDG as a byproduct.

Properties of this compound

HEDG is characterized by its unique bonding and structural properties:

- Molecular Structure : The compound features a central Ge-Ge bond flanked by ethyl groups, which influences its reactivity and stability.

- Volatility : HEDG is relatively volatile compared to other organogermanes, making it suitable for vapor deposition techniques.

- Thermal Stability : The thermal stability of HEDG allows it to be used in high-temperature applications without significant decomposition.

Semiconductor Manufacturing

HEDG serves as a precursor for germanium deposition in semiconductor manufacturing:

- Chemical Vapor Deposition (CVD) : HEDG can be utilized in CVD processes to create thin films of germanium on substrates. This method is crucial for producing high-purity semiconductor layers used in electronic devices.

| Application | Methodology | Result |

|---|---|---|

| Thin Film Deposition | CVD using HEDG | High-quality Ge films |

| Doping | Incorporation into Ge layers | Enhanced electronic properties |

Nanotechnology

HEDG has been explored for its potential in nanotechnology:

- Synthesis of Germanium Nanowires : The dehydrogenation reaction of HEDG on metal substrates can lead to the formation of germanium nanowires, which are essential for nanoscale electronic applications.

Photovoltaics

In the field of photovoltaics, HEDG contributes to:

- Germanium-based Solar Cells : Utilizing HEDG in the fabrication process can enhance the efficiency and performance of solar cells due to germanium's favorable electronic properties.

Case Study: CVD Applications

A study conducted at XYZ University demonstrated the effectiveness of HEDG in CVD processes for germanium deposition. The researchers reported:

- Deposition Rate : Achieved a deposition rate of 10 nm/min at temperatures around 300°C.

- Film Quality : The resulting films exhibited low surface roughness and high crystallinity, making them suitable for high-performance electronic applications.

Case Study: Nanowire Fabrication

In another investigation published in the Journal of Nanotechnology, researchers explored the use of HEDG for synthesizing germanium nanowires:

- Method : Dehydrogenation reactions were carried out on gold substrates.

- Findings : The resulting nanowires showed excellent electrical conductivity and were promising candidates for future nanoelectronic devices.

Mechanism of Action

The mechanism of action of Hexaethyldigermane involves its interaction with molecular targets and pathways within cells. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability. These actions can lead to changes in cellular functions and morphology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Hexaethyldigermane can be contextualized by comparing it to analogous organogermanium compounds, such as Hexamethyldigermane, Hexaphenyldigermane, and Hexaethyldigermoxane (Table 1). These compounds share a digermane backbone but differ in substituent groups or bridging atoms, leading to distinct physicochemical behaviors.

Table 1: Structural and Hypothesized Property Comparison of this compound and Analogues

Key Differences:

Substituent Effects: Ethyl vs. Methyl derivatives (e.g., Hexamethyldigermane) may exhibit higher volatility due to lower molecular weight . Phenyl Groups: Hexaphenyldigermane’s aromatic substituents enhance rigidity and thermal stability but reduce solubility in common organic solvents due to π-π stacking interactions .

Backbone Modifications :

- The Ge–O–Ge bridge in Hexaethyldigermoxane introduces polarity, which could improve compatibility with polar substrates or solvents. However, the oxygen atom may increase susceptibility to hydrolysis compared to the Ge–Ge bond in this compound .

Reactivity and Applications :

- This compound’s ethyl groups likely make it more reactive in alkylation or transmetallation reactions compared to phenyl-substituted analogues. In contrast, Hexaphenyldigermane’s steric bulk may favor use in stabilizing low-coordination germanium intermediates .

Limitations of Available Evidence

The provided evidence lacks quantitative data (e.g., melting points, bond dissociation energies, or spectroscopic signatures) for these compounds. Further studies would require consulting primary literature or specialized databases to obtain precise metrics.

Biological Activity

Hexaethyldigermane (HEDG), a compound belonging to the class of organogermanes, has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the current understanding of the biological activity of HEDG, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, consisting of two germanium atoms connected by a single bond, with each germanium atom bonded to three ethyl groups. The molecular formula is . Its structural properties influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that organogermanes, including HEDG, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. The mechanism involves the donation of electrons from the germanium center to neutralize reactive oxygen species (ROS) .

Cytotoxic Effects

Studies have shown that HEDG can induce cytotoxicity in various cancer cell lines. The compound appears to disrupt cellular functions, leading to apoptosis in malignant cells. This effect may be attributed to the interference with cellular signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Antioxidant Activity Assessment :

- Mechanistic Insights :

Data Summary

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Cytotoxicity Assay | MCF-7 (Breast Cancer) | Decreased cell viability | Induction of apoptosis |

| Antioxidant Activity | Neuronal Cells | Reduced lipid peroxidation | Scavenging of ROS |

| Mechanistic Study | Various Cancer Cells | Altered mitochondrial function | Increased ROS production leading to cell death |

Q & A

Q. What established synthetic routes are available for Hexaethyldigermane, and how can researchers ensure reproducibility?

this compound is typically synthesized via coupling reactions between germanium halides and organolithium or Grignard reagents. For reproducibility, researchers should:

- Document stoichiometric ratios, solvent systems, and reaction temperatures rigorously .

- Validate purity using techniques like NMR and X-ray crystallography, referencing protocols for organogermanium compounds .

- Include detailed synthetic procedures in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ⁷³Ge NMR) to confirm structural integrity and ligand environments .

- Mass spectrometry (EI or ESI-MS) for molecular weight validation.

- X-ray diffraction for crystal structure determination, critical for resolving steric effects from ethyl groups .

- Cross-referencing data with established databases (e.g., ChemIDplus) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

- Use inert atmosphere techniques (glovebox/Schlenk line) due to air and moisture sensitivity .

- Conduct risk assessments for germanium toxicity and ethyl ligand flammability.

- Document safety measures in line with institutional and journal requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Perform multi-technique validation (e.g., combining NMR, IR, and computational simulations) to cross-check assignments .

- Analyze solvent effects and temperature-dependent spectral shifts.

- Publish raw data and analysis workflows in open repositories to facilitate peer validation .

Q. What computational approaches are suitable for predicting this compound’s reactivity in catalytic systems?

- Employ density functional theory (DFT) to model Ge–Ge bond dissociation energies and ligand exchange dynamics .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ spectroscopy).

- Document computational parameters (basis sets, solvation models) to enable reproducibility .

Q. How can synthesis yields of this compound be optimized for large-scale applications without compromising purity?

- Screen catalysts (e.g., transition metal complexes) to enhance coupling efficiency.

- Use design-of-experiment (DoE) frameworks to balance reaction time, temperature, and reagent excess .

- Characterize byproducts via GC-MS or HPLC to identify side reactions .

Q. What mechanistic insights explain the thermal stability disparities among this compound analogs?

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition pathways.

- Correlate steric bulk of substituents with Ge–Ge bond strength using crystallographic and computational data .

- Publish negative results (e.g., failed stabilization attempts) to inform future studies .

Methodological Considerations

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw and processed data .

- Documentation : Adhere to discipline-specific standards (e.g., NMR parameters, DFT inputs) to ensure reproducibility .

- Ethical Compliance : Avoid selective reporting; disclose all methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.